3-Oxo-4-(2-trifluoromethylphenyl)butanoic acid
Overview
Description
3-Oxo-4-(2-trifluoromethylphenyl)butanoic acid is a synthetic compound with the molecular formula C11H9F3O3 and a molecular weight of 246.18 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Oxo-4-(2-trifluoromethylphenyl)butanoic acid involves several steps:
Starting Materials: 2,4,5-trifluorophenyl acetonitrile, ethyl alpha-bromoacetate, and zinc.
Reaction Medium: Tetrahydrofuran.
Reaction Steps:
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves:
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-(2-trifluoromethylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-Oxo-4-(2-trifluoromethylphenyl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the synthesis of pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized as a herbicide in agriculture to control weed growth.
Mechanism of Action
The mechanism of action of 3-Oxo-4-(2-trifluoromethylphenyl)butanoic acid involves:
Molecular Targets: The compound targets specific enzymes and proteins in plants, inhibiting their growth and leading to weed control.
Pathways Involved: It interferes with the biosynthesis of essential amino acids and proteins in plants, ultimately causing their death.
Comparison with Similar Compounds
Similar Compounds
4-(2,4,5-Trifluorophenyl)-3-oxo-butanoic acid: Similar structure but with different substitution patterns on the phenyl ring.
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate: A methyl ester derivative with similar chemical properties.
Uniqueness
3-Oxo-4-(2-trifluoromethylphenyl)butanoic acid is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical and industrial applications.
Properties
IUPAC Name |
3-oxo-4-[2-(trifluoromethyl)phenyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17/h1-4H,5-6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCORBYXOMPRSAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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